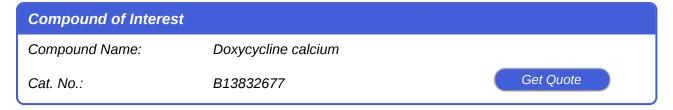


Doxycycline Calcium: A Technical Guide to its Molecular Structure and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a second-generation tetracycline antibiotic, is a widely utilized therapeutic agent valued for its broad-spectrum antimicrobial and anti-inflammatory properties.[1] Synthetically derived from oxytetracycline, doxycycline was first introduced in 1967 and exhibits a favorable pharmacokinetic profile, including improved oral absorption and a longer serum half-life compared to earlier tetracyclines.[1] This technical guide provides an in-depth analysis of the molecular structure of **doxycycline calcium**, its mechanisms of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Molecular Structure of Doxycycline Calcium

Doxycycline is a complex organic molecule characterized by a four-ring naphthacene core.[2] The calcium salt form involves the chelation of calcium ions. The chemical properties of **doxycycline calcium** are summarized in the table below.

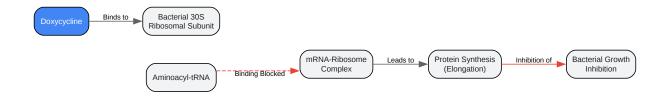


Property	Value	Source(s)	
Chemical Formula	C44H46CaN4O16 or C22H24Ca2N2O8	[3][4][5]	
Molecular Weight	~926.9 g/mol or ~524.59 g/mol	[3][5]	
CAS Number	94088-85-4	[4]	
IUPAC Name	dicalcium (4S,4aR,5S,5aR,6R,12aS)-4- (dimethylamino)-3,5,10,12,12a -pentahydroxy-6-methyl-1,11- dioxo-1,4,4a,5,5a,6,11,12a- octahydrotetracene-2- carboxamide	[4]	
2D Structure	A 2D representation of the doxycycline calcium structure is available.	[3][4][5][6][7]	
3D Conformer	3D structural information for doxycycline is accessible through various databases.	[8]	

Mechanism of Action Antibacterial Activity: Inhibition of Protein Synthesis

The primary antibacterial mechanism of doxycycline is the inhibition of protein synthesis in bacteria.[2] This is achieved through its reversible binding to the 30S ribosomal subunit.[2] This binding event physically blocks the association of aminoacyl-tRNA (aa-tRNA) with the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein elongation.[2] This bacteriostatic action inhibits bacterial growth and replication.[2]





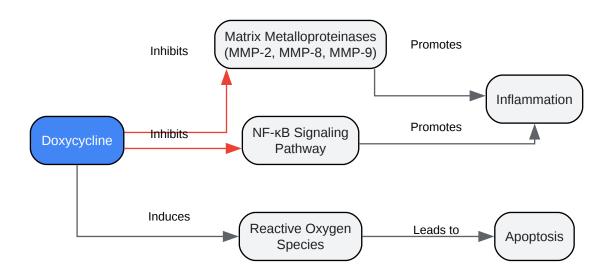
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Doxycycline's primary mechanism of antibacterial action.

Anti-inflammatory and Other Activities

Beyond its antimicrobial effects, doxycycline exhibits significant anti-inflammatory properties, primarily through the inhibition of matrix metalloproteinases (MMPs).[9][10] MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, and their overexpression is implicated in various inflammatory diseases.[9] Doxycycline's inhibitory effect on MMPs, such as MMP-2, MMP-8, and MMP-9, is concentration-dependent and can occur at sub-antimicrobial doses.[9][10] The mechanism involves both direct inhibition of MMP activity and reduction of MMP expression by decreasing mRNA stability.[9]

Furthermore, doxycycline has been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[10][11][12][13][14][15] By inhibiting NF-κB activation, doxycycline can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.[11][12][13][15] Some studies also suggest that doxycycline may induce apoptosis in certain cell types through the generation of reactive oxygen species.[13]





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Anti-inflammatory and other activities of doxycycline.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of doxycycline is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. MIC values are crucial for determining bacterial susceptibility and guiding therapeutic decisions.

Bacterial Species	Туре	Doxycycline MIC Range (μg/mL)	Source(s)
Streptococcus pneumoniae	Gram-positive	≤0.25 - ≥4	[1][16][17]
Staphylococcus aureus	Gram-positive	Varies	[18][19]
Enterococcus faecalis	Gram-positive	Varies	[19]
Escherichia coli	Gram-negative	Varies	[18]
Pseudomonas aeruginosa	Gram-negative	2 - 128	[18]
Legionella pneumophila	Gram-negative	0.25 - 16	[20]
Enterobacteriaceae	Gram-negative	Varies	[21]

Note: MIC values can vary significantly depending on the specific strain and the testing methodology (e.g., CLSI vs. EUCAST guidelines).[16][21]

Experimental Protocols



Determination of Minimum Inhibitory Concentration (MIC)

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.[22][23][24][25]

Materials:

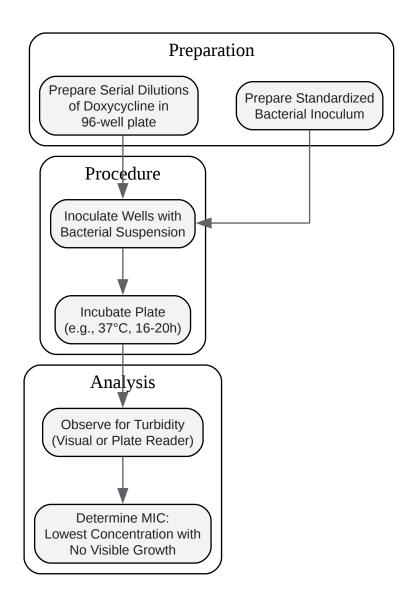
- Sterile 96-well microtiter plates
- Bacterial culture in logarithmic growth phase
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- · Doxycycline stock solution
- Sterile diluent (e.g., broth or saline)
- Multichannel pipette
- Incubator
- ELISA plate reader (optional)

Procedure:

- Prepare Doxycycline Dilutions: Prepare a serial two-fold dilution of the doxycycline stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL or 100 µL.
- Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the broth medium.
- Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.



 Reading Results: The MIC is determined as the lowest concentration of doxycycline in which there is no visible turbidity (bacterial growth). Results can be read visually or with a plate reader.[23]



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Workflow for Broth Microdilution MIC Assay.

This method involves incorporating the antibiotic into an agar medium.[22][26][27][28][29]

Materials:

Sterile petri dishes

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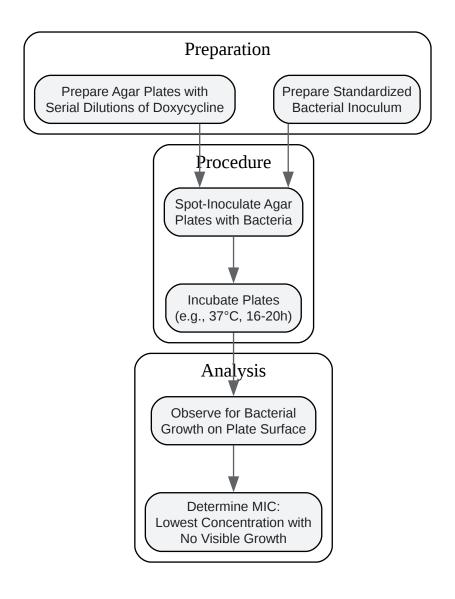


- Nutrient agar medium (e.g., Mueller-Hinton Agar)
- Doxycycline stock solution
- Bacterial culture in logarithmic growth phase
- Inoculator (e.g., multipoint replicator)
- Incubator

Procedure:

- Prepare Antibiotic-Containing Agar Plates: Prepare a series of agar plates each containing a
 different concentration of doxycycline. This is done by adding the appropriate volume of the
 doxycycline stock solution to the molten agar before pouring the plates.
- Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium.
- Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. A
 control plate without doxycycline should also be inoculated.
- Incubation: Incubate the plates at the appropriate temperature for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of doxycycline that completely inhibits visible bacterial growth on the agar surface.[26]





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Workflow for Agar Dilution MIC Assay.

Ribosome Binding Assay

This assay is used to study the interaction of doxycycline with its target, the bacterial ribosome. A common approach involves using a radiolabeled form of a tetracycline antibiotic.[30][31][32]

Materials:

- · Isolated bacterial 70S ribosomes
- Radiolabeled tetracycline (e.g., [3H]-doxycycline)



- Unlabeled doxycycline (for competition assays)
- Binding buffer
- Glass fiber filters
- Filtration apparatus
- Scintillation counter

Procedure:

- Incubation: Incubate a fixed concentration of bacterial ribosomes with varying concentrations
 of radiolabeled doxycycline in a binding buffer. For competition assays, a fixed concentration
 of radiolabeled doxycycline is incubated with varying concentrations of unlabeled
 doxycycline.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The ribosomes and any bound radiolabeled doxycycline will be retained on the filter, while the unbound ligand will pass through.
- Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: The amount of bound radioligand is determined and used to calculate binding parameters such as the dissociation constant (Kd) and the number of binding sites (Bmax).

Conclusion

Doxycycline calcium remains a cornerstone of antibacterial and anti-inflammatory therapy due to its well-characterized mechanism of action and favorable pharmacokinetic properties. A thorough understanding of its molecular structure, its interaction with the bacterial ribosome, and its influence on inflammatory pathways is essential for its continued effective use and for the development of new therapeutic strategies. The quantitative data and detailed experimental



protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in this endeavor.

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